"N-(2-bromobenzyl)-2-chloroacetamide" synthesis and characterization
"N-(2-bromobenzyl)-2-chloroacetamide" synthesis and characterization
Technical Guide: Synthesis and Characterization of N-(2-Bromobenzyl)-2-chloroacetamide
Executive Summary & Compound Profile
N-(2-Bromobenzyl)-2-chloroacetamide is a bifunctional intermediate critical in the synthesis of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD). Structurally, it possesses two distinct reactive handles:
-
The 2-Chloroacetamide "Warhead": A moderately reactive electrophile designed to form irreversible covalent bonds with nucleophilic cysteine residues (via
mechanism) in target proteins (e.g., kinases, proteases). -
The 2-Bromobenzyl Moiety: A lipophilic scaffold that serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the pharmacophore after or before warhead installation.
This guide provides a robust, scalable protocol for its synthesis, purification, and characterization, emphasizing high-purity isolation for biological screening.
Synthetic Strategy & Rationale
The optimal route utilizes a Schotten-Baumann-type acylation of 2-bromobenzylamine with chloroacetyl chloride. This pathway is selected over carbodiimide coupling (using chloroacetic acid) due to higher atom economy, simplified purification (avoiding urea byproducts), and rapid kinetics.
Reaction Scheme
Critical Process Parameters (CPPs):
-
Temperature Control (0°C): Essential to prevent bis-acylation or polymerization of the highly reactive acid chloride.
-
Base Selection (Triethylamine vs. DIPEA): Triethylamine (TEA) is preferred for its ease of removal during aqueous workup. Inorganic bases (e.g.,
) in biphasic systems are an alternative but often lead to lower yields due to hydrolysis of the acid chloride. -
Stoichiometry: A slight excess of the acid chloride (1.1–1.2 eq) ensures complete consumption of the valuable amine starting material.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 2-Bromobenzylamine | 186.05 | 1.0 | Limiting Reagent (Nucleophile) |
| Chloroacetyl Chloride | 112.94 | 1.2 | Electrophile (Acylating Agent) |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous reaction medium |
Step-by-Step Procedure
Step 1: Preparation (0:00 – 0:30)
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the RBF with 2-Bromobenzylamine (10.0 mmol) and anhydrous DCM (50 mL).
-
Add Triethylamine (15.0 mmol) via syringe.
-
Cool the mixture to 0°C using an ice-water bath. Ensure the system is under a positive pressure of nitrogen.
Step 2: Acylation (0:30 – 2:00) 5. Dilute Chloroacetyl chloride (12.0 mmol) in a separate vial with DCM (10 mL). 6. Critical Step: Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.
- Why: Rapid addition generates an exotherm that can degrade the warhead or cause side reactions.
- Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for an additional 1–2 hours.
- In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The amine starting material (
) should disappear, replaced by the less polar amide ( ).
Step 3: Workup & Isolation (2:00 – 3:00) 9. Quench the reaction by adding cold 1M HCl (30 mL).
- Transfer to a separatory funnel. Separate the organic layer.[7]
- Wash the organic layer sequentially with:
- 1M HCl (2 x 30 mL) – Ensures removal of residual amine.
- Sat. NaHCO₃ (2 x 30 mL) – Neutralizes residual acid; caution for
evolution. - Brine (1 x 30 mL) – Removes bulk water.
- Dry the organic phase over anhydrous
or . - Filter and concentrate under reduced pressure (Rotovap) at <40°C to yield the crude solid.
Step 4: Purification
-
Standard: Recrystallization from hot Ethanol/Water or Hexane/Ethyl Acetate usually yields white needle-like crystals.
-
Alternative: If impurities persist, perform Flash Column Chromatography (SiO2, Gradient 0–30% EtOAc in Hexanes).
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.
Figure 1: Decision-tree workflow for the synthesis and purification of N-(2-bromobenzyl)-2-chloroacetamide.
Characterization Standards
To validate the identity and purity of the synthesized compound, the following spectral data ranges are expected based on structural analogs (e.g., N-(4-bromobenzyl)-2-chloroacetamide) and general benzylamide shifts.
Data Summary Table
| Technique | Expected Signal / Result | Structural Assignment |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 85°C – 95°C (Estimate) | Purity indicator (Sharp range = pure) |
| 1H NMR (CDCl3) | Aromatic Protons (2-Br substitution pattern) | |
| Amide NH | ||
| Benzylic CH₂ (coupled to NH) | ||
| Chloroacetyl CH₂ -Cl | ||
| 13C NMR | Carbonyl and aliphatic carbons | |
| MS (ESI+) | m/z 262, 264, 266 | [M+H]+ (Isotope pattern for 1 Br + 1 Cl) |
| IR (ATR) | 3280 cm⁻¹ (NH), 1655 cm⁻¹ (C=O[5][6][9][13] Amide I) | Functional group confirmation |
Note on Mass Spectrometry: The presence of both Bromine (
Safety & Handling (HSE)
-
Chloroacetyl Chloride: A potent lachrymator and corrosive. Must be handled in a fume hood. Inhalation can cause severe respiratory edema.
-
Alkylating Potential: The product is a designed electrophile (alkylating agent). It is potentially mutagenic and a skin sensitizer. Wear double nitrile gloves and avoid dust generation.
-
Waste Disposal: Aqueous washes containing TEA and HCl should be neutralized before disposal. Halogenated organic waste must be segregated.
References
-
Organic Syntheses. (1927). Chloroacetamide Synthesis Procedure (Coll.[14] Vol. 1). Organic Syntheses, 7, 16. Retrieved from [Link]
-
MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Synthesis and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives. PMC. Retrieved from [Link]
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